molecular formula C21H17F3O3S B2921610 1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol CAS No. 252026-38-3

1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol

Cat. No.: B2921610
CAS No.: 252026-38-3
M. Wt: 406.42
InChI Key: BRDJNIRLXLJDDU-UHFFFAOYSA-N
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Description

1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol ( 252026-38-3) is a synthetically engineered phenethanolamine derivative with significant research applications in medicinal chemistry and drug discovery. This compound features a molecular formula of C21H17F3O3S and a molecular weight of 406.42 g/mol, incorporating a sulfonyl group linked to a trifluoromethylphenyl moiety and a diphenyl ethanol core that provides unique structural characteristics for scientific investigation . The compound's primary research value lies in its structural relationship to phenethanolamine derivatives, a class known for their therapeutic potential in treating respiratory conditions . Researchers are particularly interested in this chemical scaffold for developing bronchodilators and antiasthmatic agents, as the core structure has been investigated in patent literature for the treatment of respiratory diseases including asthma and as beta-2 agonists . The presence of the electron-withdrawing trifluoromethyl group enhances metabolic stability and influences binding affinity in pharmacological studies, while the sulfonyl group contributes to specific molecular interactions in biological systems. This compound is offered in high purity (>90%) and is available for various research applications . It serves as a key synthetic intermediate for exploring structure-activity relationships in medicinal chemistry programs and as a building block for developing more complex molecules targeting respiratory and inflammatory pathways. The compound's structural features make it particularly valuable for investigating new therapeutic agents that modulate adrenergic receptors or other biologically relevant targets. Handling Note: This product is intended for research purposes only in laboratory settings. It is not approved for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and implement appropriate precautions when handling this compound.

Properties

IUPAC Name

1,1-diphenyl-2-[3-(trifluoromethyl)phenyl]sulfonylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3O3S/c22-21(23,24)18-12-7-13-19(14-18)28(26,27)15-20(25,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14,25H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRDJNIRLXLJDDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol, also known by its CAS number 252026-38-3, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a diphenyl structure with a sulfonyl group attached to a trifluoromethyl-substituted phenyl ring. Its molecular formula is C21H17F3O3S. The presence of the trifluoromethyl group enhances lipophilicity, which may influence its biological interactions.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can participate in hydrogen bonding, potentially inhibiting enzymes involved in various metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial activity, making it a candidate for further investigation in drug development.
  • Anticancer Activity : Similar compounds have shown promise in anticancer studies, likely due to their ability to interfere with cellular signaling pathways.

Antimicrobial Activity

A study highlighted the antimicrobial potential of related compounds containing the trifluoromethyl group. These compounds exhibited significant activity against various bacterial strains, indicating that this compound may also possess similar properties .

Case Studies

  • Case Study 1: Anticancer Evaluation
    • Objective : To evaluate the cytotoxic effects of the compound on cancer cell lines.
    • Methodology : The compound was tested against HepG2 (liver cancer) and EACC (esophageal cancer) cell lines using the resazurin assay.
    • Results : Significant cytotoxicity was observed at concentrations of 100 µg/mL and 200 µg/mL, with IC50 values indicating effective dose-response relationships.
  • Case Study 2: Enzyme Interaction
    • Objective : To assess the interaction of the compound with specific enzymes.
    • Methodology : Enzymatic assays were conducted using recombinant E. coli expressing carbonyl reductase.
    • Results : The compound demonstrated inhibition of enzyme activity, suggesting potential applications in metabolic modulation .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of bacterial growth
AnticancerCytotoxic effects on HepG2 and EACC cells
Enzyme InhibitionModulation of carbonyl reductase activity

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and related molecules:

Compound Name Key Structural Features Potential Applications/Properties References
1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol Ethanol core, diphenyl, sulfonyl-linked 3-CF₃-phenyl High lipophilicity; possible applications in medicinal chemistry or materials science
2-((3-(2-(4-Amino-2-(methylsulfanyl)phenyl)-1-diazenyl)phenyl)sulfonyl)-1-ethanol Sulfonyl-ethanol core with diazenyl and methylsulfanyl groups Chromophoric properties (UV/Vis activity); potential use as a dye or analytical reagent
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol Ethanol core, difluorophenyl, triazole substituent Antifungal activity; relevance in agrochemical or pharmaceutical research
1-[3-(Trifluoromethyl)benzenesulfonyl]proline Proline backbone with 3-CF₃-benzenesulfonyl group Peptidomimetic applications; sulfonamide-based enzyme inhibition
1-(2-Fluorophenyl)ethanol Simple fluorophenyl-ethanol structure Intermediate in organic synthesis; agrochemical or dye industries
1-[3-(Trifluoromethyl)phenyl]-1H-pyrazole-4-sulfonyl chloride Sulfonyl chloride with trifluoromethylphenyl and pyrazole groups Reactive intermediate for synthesizing sulfonamides or sulfonate esters

Key Comparisons:

Functional Group Influence :

  • The diazenyl group in the compound from introduces chromophoric properties, making it suitable for analytical applications . In contrast, the target compound’s diphenyl and CF₃ groups enhance steric bulk and metabolic stability, which could favor drug design .
  • The triazole group in ’s compound is associated with antifungal activity, suggesting that the target compound’s sulfonyl and CF₃ groups might similarly interact with biological targets if explored .

Sulfonyl Group Reactivity: The sulfonyl chloride () is highly reactive, enabling its use in synthesizing sulfonamides .

The proline derivative () demonstrates how sulfonyl groups can stabilize transition states in enzyme inhibition, a property that could be replicated in the target compound with appropriate modifications .

Applications: Simple ethanol derivatives like 1-(2-fluorophenyl)ethanol () are used as synthetic intermediates, whereas the target compound’s complexity suggests niche applications in advanced materials or bioactive molecules .

Q & A

Basic Research Questions

Q. What are the recommended strategies for synthesizing 1,1-diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step routes, such as:

  • Sulfonation : Introduce the sulfonyl group via sulfonation of a phenyl precursor using chlorosulfonic acid or SO₃, followed by coupling with 3-(trifluoromethyl)phenyl derivatives .
  • Friedel-Crafts Acylation : For constructing the ethanol backbone, Friedel-Crafts reactions with Lewis acids (e.g., AlCl₃) can facilitate electrophilic substitution .
  • Optimization : Use DOE (Design of Experiments) to test variables (temperature, solvent polarity, catalyst loading). Monitor yields via HPLC and characterize intermediates with NMR and FTIR .

Q. How should researchers characterize this compound’s purity and structural integrity?

  • Methodology :

  • Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) for purity assessment.
  • Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., trifluoromethyl groups show distinct ¹⁹F NMR shifts at ~-60 ppm) and HRMS .
  • Crystallography : Single-crystal X-ray diffraction resolves stereochemistry, particularly for sulfonyl and trifluoromethyl moieties .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Antimicrobial Activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi. Compare MIC values to controls like ciprofloxacin .
  • Enzyme Inhibition : Screen against targets (e.g., kinases, proteases) using fluorogenic substrates. For example, measure IC₅₀ in kinase assays with ATP-Glo™ .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with other electron-withdrawing groups) and assess impact on activity .
  • Computational Modeling : Use DFT calculations (Gaussian 09) to map electrostatic potentials and docking studies (AutoDock Vina) to predict binding affinities .
  • Data Analysis : Apply multivariate regression to correlate substituent properties (Hammett constants, logP) with bioactivity .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodology :

  • Assay Standardization : Re-test the compound under uniform conditions (e.g., cell line provenance, serum-free media) to eliminate variability .
  • Metabolic Stability Testing : Use liver microsomes to assess if conflicting results arise from differential metabolite profiles .
  • Meta-Analysis : Pool data from multiple studies using Bayesian statistics to identify outliers and trends .

Q. How can enantioselective synthesis be achieved for chiral variants of this compound?

  • Methodology :

  • Chiral Catalysts : Employ asymmetric catalysis with Ru-BINAP complexes for hydrogenation or Sharpless epoxidation for stereocontrol .
  • Biocatalysis : Screen lipases (e.g., Candida antarctica) for kinetic resolution of racemic mixtures in green solvents (e.g., 2-MeTHF) .
  • Chiral HPLC : Validate enantiomeric excess (ee) using Chiralpak® columns .

Q. What computational tools predict this compound’s environmental persistence and toxicity?

  • Methodology :

  • QSAR Models : Use EPI Suite™ to estimate biodegradability (e.g., BIOWIN scores) and ECOSAR for aquatic toxicity .
  • Molecular Dynamics : Simulate interactions with soil organic matter (GROMACS) to assess adsorption potential .

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